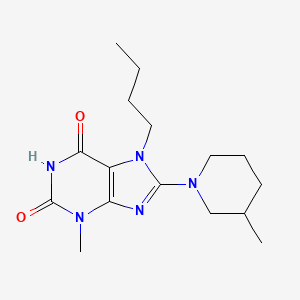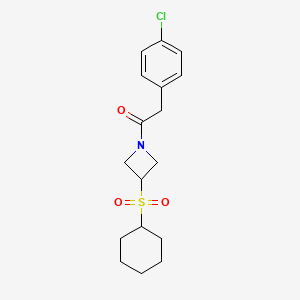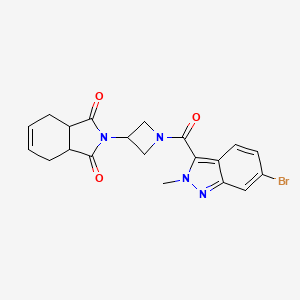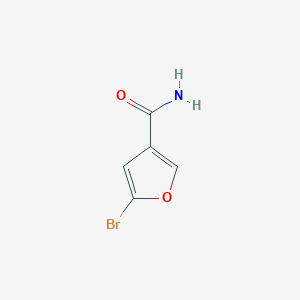
N-(6-méthoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectral data are often used . Unfortunately, specific data for “N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide” is not available.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For instance, density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, H bond acceptors, H bond donors, freely rotating bonds, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are often measured . Unfortunately, specific data for “N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide” is not available.Mécanisme D'action
N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide works by blocking the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic function and memory formation. By blocking the NMDA receptor, N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide reduces the amount of glutamate that is released in the brain, which can lead to a reduction in the symptoms of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide has been shown to have a number of biochemical and physiological effects on the brain. The drug has been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. Additionally, N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide has been shown to reduce the production of reactive oxygen species (ROS), which can cause damage to neurons and lead to the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide has a number of advantages for lab experiments. The drug is readily available and can be easily synthesized in the laboratory. Additionally, N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide has been extensively studied and its mechanism of action is well understood. However, N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide also has some limitations for lab experiments. The drug is relatively expensive and requires a high level of expertise in organic chemistry to synthesize.
Orientations Futures
There are a number of future directions for the study of N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide. One area of research is the development of new and more effective drugs for the treatment of Alzheimer's disease. Additionally, N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide could be studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Finally, N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide could be studied for its potential use in combination with other drugs for the treatment of Alzheimer's disease.
Conclusion:
N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide is a unique drug that has been approved for the treatment of moderate to severe Alzheimer's disease. The drug has a complex synthesis method and has been extensively studied for its therapeutic potential in the treatment of Alzheimer's disease. N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide works by blocking the activity of the NMDA receptor and has a number of biochemical and physiological effects on the brain. While N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide has a number of advantages for lab experiments, it also has some limitations. There are a number of future directions for the study of N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide, including the development of new and more effective drugs for the treatment of Alzheimer's disease.
Méthodes De Synthèse
N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide is synthesized by reacting 1-adamantanamine with 6-methoxy-2-mercaptobenzothiazole in the presence of acetic acid. The resulting product is then reacted with ethyl chloroformate to form N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide. The synthesis method of N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide is complex and requires a high level of expertise in organic chemistry.
Applications De Recherche Scientifique
Propriétés pharmacologiques
Ce composé, présentant un motif benzothiazole, est connu pour ses diverses propriétés pharmacologiques. Les dérivés benzothiazoliques sont connus pour présenter une large gamme d’activités biologiques, y compris des effets antibactériens, antifongiques, antioxydants et antimicrobiens . Ils sont également explorés pour leur potentiel dans les thérapies antiprolifératives et anticonvulsivantes .
Chimie médicinale
En chimie médicinale, la diversité structurale du benzothiazole et de ses dérivés, comme la N-(6-méthoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide, permet d’enquêter sur de nouvelles thérapies. La structure centrale du composé est essentielle dans la synthèse de médicaments biologiquement actifs qui ciblent diverses maladies .
Applications anti-inflammatoires
Les composés présentant un échafaudage benzothiazole ont été évalués pour leurs propriétés anti-inflammatoires. Ils font partie de la recherche pour développer de nouveaux médicaments anti-inflammatoires non stéroïdiens (AINS) qui visent à minimiser les effets secondaires gastro-intestinaux tout en conservant leur efficacité .
Recherche biochimique
En recherche biochimique, le cycle benzothiazole de la this compound est significatif. Il est impliqué dans des études relatives à l’inhibition enzymatique, la liaison aux récepteurs et la modulation de diverses voies biochimiques .
Synthèse organique
Le composé est utilisé en synthèse organique, où son unité benzothiazole est utilisée pour créer des molécules complexes avec des activités pharmacologiques potentielles. Il sert de brique de construction pour la synthèse de divers composés hétérocycliques .
Science des matériaux
En science des matériaux, la structure adamantane du composé fournit un cadre rigide qui peut être fonctionnalisé pour le développement de nouveaux matériaux. Sa robustesse le rend adapté à la création de polymères ou de revêtements présentant des propriétés spécifiques .
Propriétés
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-23-14-2-3-15-16(7-14)24-18(20-15)21-17(22)19-8-11-4-12(9-19)6-13(5-11)10-19/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJLDKBCNBJCNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenoxy)acetamide](/img/structure/B2591815.png)

![Methyl 3-[(4-methylphenyl){2-[(4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2591819.png)

![(E)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2591822.png)

![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2591826.png)
![Spiro[2.5]octan-1-amine](/img/structure/B2591827.png)
![Methyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2591828.png)


![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2591834.png)
![N-(4-ethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2591837.png)